molecular formula C14H19FN2O2 B2749162 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1396876-62-2

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

Cat. No. B2749162
M. Wt: 266.316
InChI Key: IPEPXLXQRUQALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis of Novel Compounds

    The synthesis of new compounds, including those with cyclopropylmethyl and fluorobenzyl substituents, has been detailed in studies exploring variations in molecular structure for potential medicinal applications. These compounds are tested for their inhibitory activity against enzymes like thymidylate synthase, suggesting their potential in drug discovery (Jones et al., 1985).

  • Investigations into Molecular Structure

    Research on the molecular structure, vibrational spectra, and analyses of compounds like 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione reveals insights into the properties of similar urea derivatives. Such studies are crucial for understanding the compound's potential applications in nonlinear optical and pharmaceutical fields (Al-Abdullah et al., 2014).

Chemical Reactions and Interactions

  • Chemical Reactivity and Synthesis Pathways: Investigations into the reactions of urea with other chemicals, such as methylolphenols, provide a deeper understanding of the compound's reactivity. This knowledge is useful for developing new synthesis pathways for various industrial and pharmaceutical applications (Tomita & Hse, 1992).

Potential for Further Research

  • Exploration of New Synthetic Routes: Research into the synthesis of acyclic nucleoside analogues, involving derivatives of urea, highlights the potential for developing new therapeutic agents. Such studies indicate the expansive scope of research in medicinal chemistry (Harnden et al., 1990).

properties

IUPAC Name

1-(3-cyclopropyl-3-hydroxypropyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c15-12-5-1-10(2-6-12)9-17-14(19)16-8-7-13(18)11-3-4-11/h1-2,5-6,11,13,18H,3-4,7-9H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEPXLXQRUQALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

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